Suvn911, also known as Ropanicant, is a novel compound currently under investigation for its potential therapeutic applications, particularly in treating major depressive disorder (MDD). It is classified as a selective antagonist of the 5-HT2A receptor, which is implicated in various neuropsychiatric disorders. The compound's structure is characterized by a bicyclic framework that includes a chloropyridine moiety, contributing to its pharmacological profile.
Suvn911 is derived from research focused on developing new treatments for depression and related conditions. Its classification falls under the category of psychoactive drugs, specifically targeting serotonin receptors. The chemical formula for Ropanicant is , and it has been assigned various identifiers, including the CAS number 2414674-70-5 and the DrugBank identifier DB19134 .
The synthesis of Suvn911 involves several key steps, primarily utilizing palladium-catalyzed reactions. A notable method includes the intramolecular asymmetric hydrocyclopropanylation of alkynes, which allows for the construction of cyclopropane-fused γ-lactams. This reaction employs C(sp³)–H activation to form the desired product in an atom-economical manner, yielding high enantioselectivity .
The synthesis typically follows these steps:
The molecular structure of Suvn911 is characterized by a bicyclic system with a chloropyridine ring and an azabicyclo structure. The detailed structural data includes:
Suvn911 participates in various chemical reactions typical of compounds with its structural features:
The mechanism of action for Suvn911 involves its role as an antagonist at the 5-HT2A receptor site. By binding to this receptor, it inhibits serotonin signaling pathways that are often dysregulated in mood disorders:
Suvn911 exhibits several notable physical and chemical properties:
Suvn911 shows promise in several scientific applications:
CAS No.: 565434-85-7
CAS No.: 1374040-24-0
CAS No.: 2226-71-3
CAS No.: 1976-85-8
CAS No.: 18866-87-0
CAS No.: